

# Preclinical Development of GSK3186899: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

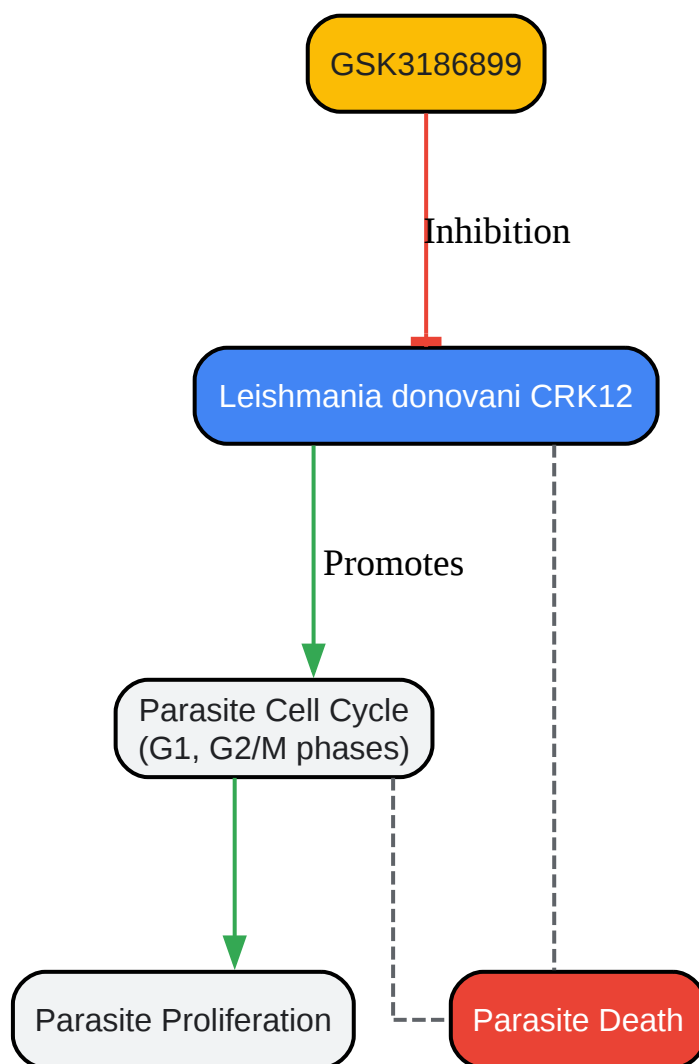
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## Introduction

**GSK3186899** (also known as DDD853651 and DNDI-6899) is a preclinical drug candidate under investigation for the treatment of visceral leishmaniasis (VL), a severe parasitic disease caused by *Leishmania donovani*. This technical guide provides a comprehensive overview of the preclinical development of **GSK3186899**, summarizing key data from in vitro and in vivo studies, detailing experimental methodologies, and visualizing important biological pathways and workflows. The development of this compound has been a collaborative effort, notably involving GlaxoSmithKline (GSK) and the Drug Discovery Unit at the University of Dundee.[1]

## Mechanism of Action

**GSK3186899** exerts its anti-leishmanial effect through the inhibition of a parasite-specific kinase.[2] Target deconvolution studies have identified the principal target as the cell division cycle-2-related kinase 12 (CRK12) of *Leishmania donovani*. [2][3] CRK12 is essential for the parasite's survival and proliferation.[3][4] Inhibition of CRK12 by **GSK3186899** leads to cell cycle arrest in the G1 and G2/M phases, ultimately resulting in parasite death.[4]



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**Figure 1:** Mechanism of action of **GSK3186899**.

## Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of **GSK3186899**.

### Table 1: In Vitro Activity of **GSK3186899**

Assay Type	Cell Line/Organism	Parameter	Value	Reference
Intramacrophage Assay	L. donovani in THP-1 cells	EC50	1.4 $\mu$ M	[5]
Cytotoxicity	THP-1 cells	EC50	>50 $\mu$ M	[5]

**Table 2: In Vivo Efficacy of GSK3186899 in a Mouse Model of Visceral Leishmaniasis**

Dosing Regimen	Duration	Parasite Load Suppression (%)	Reference
25 mg/kg, b.i.d.	10 days	99	[6]
50 mg/kg, b.i.d.	5 days	85	

**Table 3: Pharmacokinetic Parameters of an Analog of GSK3186899 (Compound 15) in Mice**

Parameter	Value
Oral Bioavailability (Fpo)	44%
Coefficient of Variation (%CV) in Exposure	79%

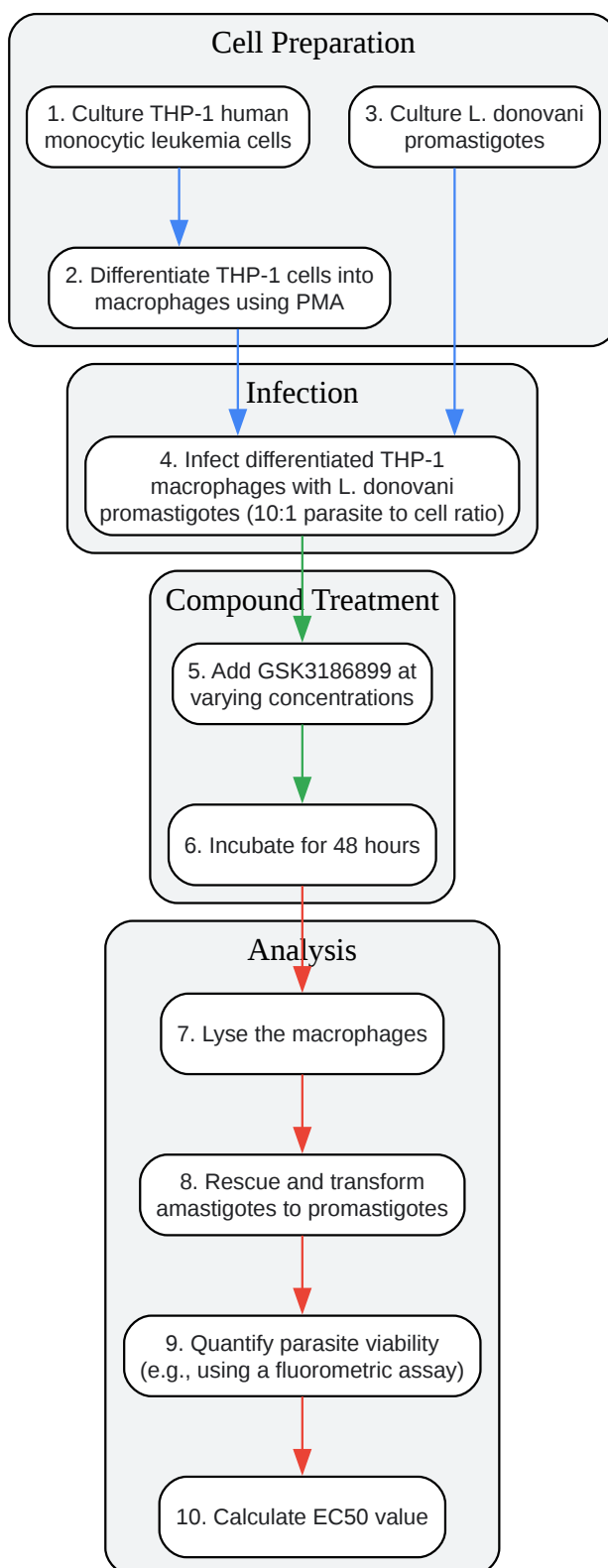
**Table 4: In Vitro Safety and Toxicology Profile of GSK3186899**

Assay	Result	Reference
Cytochrome P450 (CYP3A4) Inhibition	No significant inhibition	<a href="#">[5]</a>
Ames Test	Standard protocol used	<a href="#">[6]</a>
Mouse Lymphoma Assay (MLA)	Standard protocol used	<a href="#">[6]</a>
hERG Inhibition	Standard protocol used	<a href="#">[6]</a>
7-Day Rat Toxicology	Tolerated at 100, 300, and 1000 mg/kg	<a href="#">[6]</a>

## Experimental Protocols

### In Vitro Intramacrophage Assay

This assay assesses the efficacy of compounds against the intracellular amastigote stage of *L. donovani* within a human macrophage cell line.



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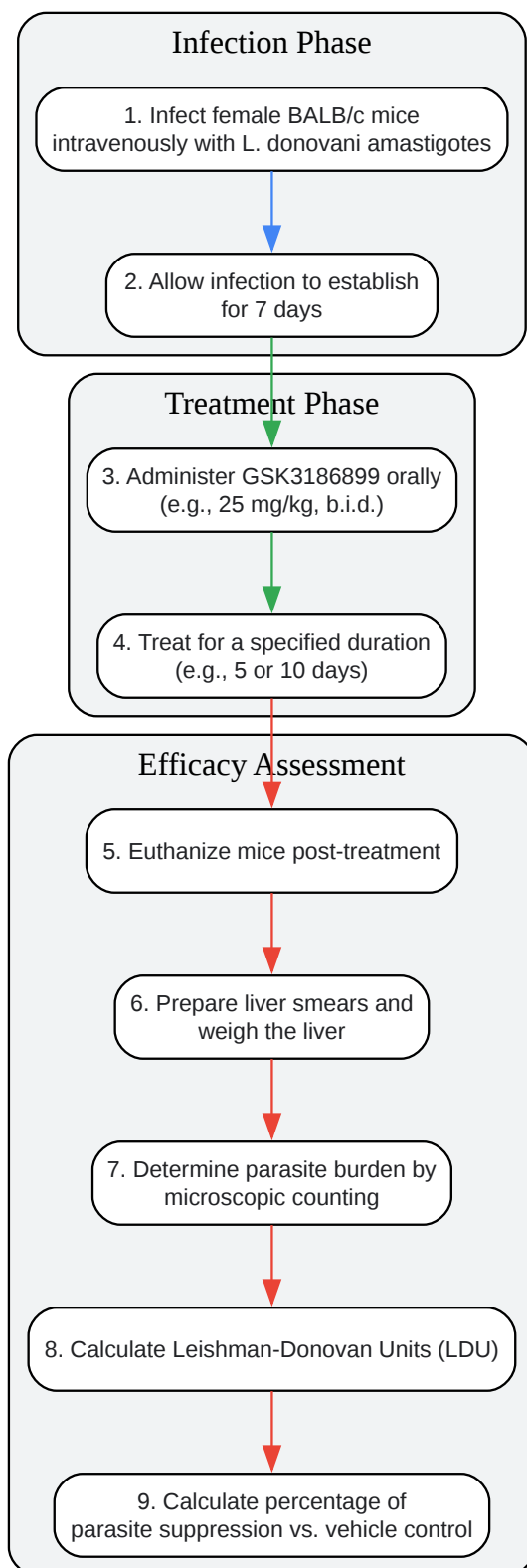
**Figure 2:** Workflow for the in vitro intramacrophage assay.

#### Methodology:

- Cell Culture: THP-1 human monocytic leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[7]
- Differentiation: THP-1 cells are differentiated into adherent macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[7][8]
- Parasite Culture: Leishmania donovani promastigotes are cultured in appropriate media to the stationary phase.[8]
- Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites to macrophages) and incubated to allow for parasite invasion and transformation into amastigotes.[7][8]
- Compound Addition: **GSK3186899** is added to the infected cell cultures at various concentrations.
- Incubation: The treated, infected cells are incubated for 48 hours at 37°C.[7]
- Analysis: The number of viable intracellular amastigotes is determined. This can be achieved through various methods, including microscopic counting after Giemsa staining or a parasite rescue and transformation assay where macrophages are lysed, and the released amastigotes are allowed to transform back into promastigotes, with their subsequent growth quantified.[2][7]
- EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

## In Vivo Mouse Model of Visceral Leishmaniasis

This model is used to evaluate the in vivo efficacy of anti-leishmanial compounds.



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**Figure 3:** Workflow for the in vivo mouse efficacy model.

### Methodology:

- Animal Model: Female BALB/c mice are commonly used for this model.[6]
- Infection: Mice are infected intravenously with *L. donovani* amastigotes. The infection is allowed to establish for 7 days.[6]
- Treatment: **GSK3186899** is administered orally (p.o.) via gavage. A typical dosing regimen is 25 mg/kg twice daily (b.i.d.) for 10 days.[6] A vehicle control group is included in the study.
- Efficacy Evaluation: At the end of the treatment period, mice are euthanized. The livers are excised and weighed.
- Parasite Burden Determination: Liver smears are prepared and stained with Giemsa. The number of amastigotes per 500 liver cells is counted under a microscope.
- Calculation of Leishman-Donovan Units (LDU): The parasite burden is expressed in Leishman-Donovan Units (LDU), calculated as:  $LDU = (\text{number of amastigotes} / 500 \text{ nucleated cells}) \times \text{liver weight (in grams)}$ . [6]
- Percentage Suppression: The percentage of parasite load suppression is calculated by comparing the LDU of the treated group to the vehicle control group.[6]

### Conclusion

The preclinical data for **GSK3186899** demonstrate its potential as a novel oral therapeutic for visceral leishmaniasis. Its potent in vitro and in vivo activity against *Leishmania donovani*, coupled with a promising safety profile, has led to its nomination as a clinical candidate.[1] The mechanism of action, through the inhibition of the parasite-specific kinase CRK12, represents a novel approach to treating this neglected tropical disease. Further clinical development is underway to establish its safety and efficacy in humans.[1]

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- To cite this document: BenchChem. [Preclinical Development of GSK3186899: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607826#preclinical-development-of-gsk3186899]

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